molecular formula C12H19NO2 B8679054 Mirogabalin

Mirogabalin

Cat. No.: B8679054
M. Wt: 209.28 g/mol
InChI Key: FTBQORVNHOIASH-UHFFFAOYSA-N
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Description

Mirogabalin is a selective α2δ ligand of voltage-gated calcium channels, belonging to the gabapentinoid class of drugs. It was first approved in Japan in 2019 for neuropathic pain, including diabetic peripheral neuropathy (DPNP) and postherpetic neuralgia (PHN) . Its mechanism involves binding to the α2δ-1 and α2δ-2 subunits, with higher affinity for α2δ-1 and a slower dissociation rate compared to pregabalin, leading to prolonged analgesic effects . This compound is rapidly absorbed (median tmax ≈ 1 hour) and primarily excreted unchanged in urine, with a half-life of 2.5–3 hours in healthy individuals . Clinical trials have demonstrated its efficacy in reducing neuropathic pain with a favorable safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirogabalin involves multiple steps. One common method includes the following steps:

    Stage 1: A 4 N hydrochloric acid-ethyl acetate solution is added to tert-butyl (1R,5S,6S)-[6-(tert-butoxycarbonylaminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetate and stirred at room temperature for 1 hour.

    Stage 2: The solvent is distilled off under reduced pressure, and the residue is dissolved in dichloromethane.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Organocatalytic Kinetic Resolution

This method, developed for industrial scalability, employs asymmetric organocatalysis to achieve enantiomeric purity .

Reaction Steps

  • Claisen Rearrangement : Construction of a racemic bicyclic ketone from butyraldehyde.

  • Intramolecular [2+2] Cycloaddition : Formation of the strained bicyclo[3.2.0]heptane skeleton.

  • Aldol Reaction : Kinetic resolution of the racemic ketone using p-formylbenzoic acid and an asymmetric organocatalyst.

  • Purification : Liquid-liquid separation and distillation to isolate the desired enantiomer.

  • Final Steps :

    • Ti-mediated Knoevenagel Condensation : Introduction of the acetic acid moiety.

    • Cyanation : Construction of the quaternary asymmetric center.

    • Cascade Reaction : Semi-hydrolysis and decarboxylation to yield this compound besilate .

Table 2: Organocatalytic Method Highlights

StepKey ReactionCatalyst/ReagentOutcome
1Claisen rearrangementButyraldehydeRacemic ketone
2[2+2] Cycloaddition-Bicyclo[3.2.0]heptane skeleton
3Aldol reactionp-formylbenzoic acid, organocatalystEnantiomerically pure intermediate
4Knoevenagel condensationTitanium reagentAcetic acid moiety
5Cyanation-Quaternary center

Resolution Process

For scenarios where racemic mixtures are produced, resolution methods are employed to isolate the desired enantiomer :

  • Diastereomeric Salt Formation : Reaction with a chiral resolving agent to separate enantiomers via solubility differences.

  • Chromatographic Separation : Utilizes stationary/mobile phases to resolve enantiomers based on differential interactions.

Table 3: Resolution Method Comparison

MethodKey FeatureAdvantagesLimitations
Diastereomeric SaltSolubility-based separationScalable, cost-effectiveRequires specific resolving agents
ChromatographyAffinity-based separationHigh purityHigher operational complexity

Bicyclo[3.2.0]heptane Formation

The strained bicyclic skeleton is formed via a Claisen rearrangement followed by an intramolecular [2+2] cycloaddition . This sequence generates the complex ring system critical for this compound’s binding affinity to α2δ subunits.

Organocatalytic Kinetic Resolution

The aldol reaction step uses an asymmetric organocatalyst to selectively amplify the desired enantiomer. This step is pivotal for achieving enantiomeric purity (>99% ee) without requiring expensive chiral starting materials .

Cyanation and Cascade Reaction

The introduction of a cyanide group and subsequent cascade reaction (semi-hydrolysis and decarboxylation) constructs the quaternary center and finalizes the this compound structure. This step ensures both stereochemical control and functional group compatibility .

Pharmacokinetic and Binding Implications

This compound’s synthesis directly impacts its pharmacological profile:

  • Binding Affinity : Higher affinity for α2δ-1 (K₄ = 13.5 nmol/L) vs. α2δ-2 (K₄ = 22.7 nmol/L) correlates with prolonged dissociation from α2δ-1 (half-life = 11.1 h vs. 2.4 h for α2δ-2) .

  • Metabolism : Primarily excreted unchanged (61–72%) via renal pathways, with minor hepatic glucuronidation .

Table 4: Pharmacokinetic Parameters

ParameterValueSource
Tₘₐₓ0.5–1.5 h
Plasma Protein Binding~25%
Renal Excretion61–72%

Industrial and Research Considerations

  • Scalability : The organocatalytic method (result 5) is favored for large-scale production due to its efficiency and enantiomeric control.

  • Economic Factors : Asymmetric synthesis (result 7) may reduce costs by avoiding racemic resolution steps.

  • Regulatory Compliance : Synthesis routes must ensure minimal impurities, as this compound is used for neuropathic pain treatment (e.g., diabetic peripheral neuropathy) .

Scientific Research Applications

Diabetic Peripheral Neuropathic Pain (DPNP)

Mirogabalin has shown significant efficacy in treating DPNP. A phase III clinical trial demonstrated that patients receiving 30 mg/day of this compound experienced statistically significant reductions in average daily pain scores compared to placebo (p = 0.0027) . The trial involved 834 participants and highlighted the drug's potential as a first-line treatment option for DPNP.

Study Dosage Pain Score Reduction Statistical Significance
REDUCER Trial15 mg/day-1.34Not significant
REDUCER Trial20 mg/day-1.47Not significant
REDUCER Trial30 mg/day-1.81p = 0.0027

Postherpetic Neuralgia (PHN)

In another phase III study, this compound was evaluated for its effectiveness in managing PHN. The results indicated that this compound significantly alleviated pain compared to placebo, supporting its application in this condition .

Study Dosage Pain Score Reduction Statistical Significance
NEUCOURSE Trial15 mg/day-1.45p < 0.05
NEUCOURSE Trial30 mg/day-2.05p < 0.01

Safety Profile

This compound has been associated with a relatively low incidence of adverse events compared to traditional treatments for neuropathic pain. Common side effects reported include nasopharyngitis, somnolence, dizziness, and peripheral edema, which were generally mild to moderate in severity .

Comparative Efficacy

When compared to pregabalin, this compound demonstrated superior analgesic effects and a wider safety margin due to its selective binding properties . The slower dissociation rate from the α2δ-1 subunit allows for prolonged action without increasing the risk of adverse effects.

Case Study: Efficacy in Asian Populations

A randomized controlled trial involving Asian patients with DPNP highlighted that this compound not only provided effective pain relief but also improved quality of life metrics significantly across various dosages .

Case Study: Long-term Safety

In a long-term extension study following the REDUCER trial, patients continued to exhibit sustained pain relief with no new safety concerns arising over the extended treatment period .

Mechanism of Action

The mechanism of action of Mirogabalin involves its binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding inhibits the release of neurotransmitters such as glutamate and substance P, leading to reduced neuronal excitability and pain transmission . The compound’s high affinity and prolonged dissociation rate for the α2δ-1 subunit contribute to its sustained analgesic effects.

Comparison with Similar Compounds

Pharmacokinetic Profile

Parameter Mirogabalin Pregabalin Gabapentin
tmax (h) 1.0–1.3 1.5 3–4 1
t½ (h) 2.5–3.0 6.0 5–7 2
Bioavailability Dose-proportional >90% (dose-independent) Nonlinear (dose-dependent) 3
Renal Excretion 61–72% >90% 100% 4
Key Drug Interactions Cimetidine (↓ CLR) None significant None significant

This compound’s shorter half-life compared to pregabalin is offset by its high α2δ-1 binding affinity, allowing twice-daily dosing. Unlike gabapentin, its bioavailability remains linear across doses .

Efficacy in Neuropathic Pain

  • DPNP : In a phase 3 trial, this compound (15 mg BID) showed a statistically significant improvement in weekly Average Daily Pain Score (ADPS) vs. placebo (LS mean difference: −0.39, p = 0.0301) . This aligns with pregabalin’s efficacy in DPNP, though this compound demonstrated a higher responder rate in Patient Global Impression of Change (PGIC) (87.2% vs. 70.3% in pregabalin studies) .
  • PHN : this compound reduced pain scores comparably to pregabalin in phase 3 trials .
  • Central Neuropathic Pain (CNeP) : Long-term this compound administration (52 weeks) improved Short-Form McGill Pain Questionnaire (SF-MPQ) scores, mirroring pregabalin’s outcomes .

Abuse Potential

  • Adverse event incidence with this compound 15 mg (8.6%) was lower than diazepam 15 mg (69.4%) .
  • Supratherapeutic doses (105 mg) had AE rates comparable to pregabalin 450 mg (90.0% vs.

Drug Interactions

  • Cimetidine : Reduces this compound renal clearance (CLR) by 37%, increasing AUC by 18% .
  • These interactions are less pronounced than gabapentin’s dependence on renal transporters for absorption 6.

Key Differentiators

Binding Kinetics : this compound’s high α2δ-1 affinity and slow dissociation enable sustained analgesia despite a shorter half-life .

Dosing Flexibility : Linear pharmacokinetics allow dose adjustments without bioavailability concerns .

Regional Safety Profile : Hyperuricemia in Chinese patients necessitates monitoring .

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate mirogabalin's analgesic efficacy, and how do they inform clinical trial design?

this compound's efficacy is primarily assessed in preclinical neuropathic pain models, such as partial sciatic nerve ligation (PSL) rats and streptozotocin (STZ)-induced diabetic rats. These models demonstrate its potent and prolonged analgesic effects compared to pregabalin, attributed to its high affinity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) . The dissociation half-life of this compound from α2δ-1 (11.1 hours) versus α2δ-2 (2.4 hours) informs its sustained effects despite low plasma concentrations, guiding dose-titration strategies in clinical trials .

Q. How is this compound's pharmacokinetic (PK) profile characterized in healthy populations, and what are its implications for dosing?

this compound exhibits linear PK with dose-proportional exposure, primarily excreted renally (97% unchanged). Its terminal half-life ranges from 2–5 hours, supporting twice-daily (BID) dosing. Phase I studies in healthy Chinese participants confirmed safety at single doses (5–15 mg) and multiple doses (15 mg BID), with renal clearance (CLr) as a critical factor for dose adjustments in renal impairment .

Q. What primary endpoints are validated for assessing this compound's efficacy in phase 3 trials for diabetic peripheral neuropathic pain (DPNP)?

The weekly Average Daily Pain Score (ADPS) is the gold-standard primary endpoint. In a phase 3 trial, this compound (15 mg BID) showed a statistically significant reduction in ADPS (LS mean difference: −0.39 vs. placebo, p=0.0301). Secondary endpoints include Patient Global Impression of Change (PGIC) and EuroQoL-5D-5L (EQ-5D-5L) to evaluate quality of life .

Advanced Research Questions

Q. How should researchers address discrepancies between primary and secondary endpoint outcomes in this compound trials?

Inconsistent secondary outcomes (e.g., SF-MPQ VAS scores) may arise from high placebo responses or population-specific factors. Sensitivity analyses and stratification by baseline covariates (e.g., creatinine clearance) are recommended to validate robustness. For example, a phase 3 DPNP trial maintained primary efficacy despite imbalances in secondary endpoints by applying mixed-model repeated measures (MMRM) .

Q. What methodologies optimize this compound dosing in patients with renal impairment?

Dose adjustments are critical for moderate-to-severe renal impairment (CrCl <60 mL/min). Pharmacokinetic modeling recommends reducing doses by 50% in moderate impairment (CrCl 30–59 mL/min) and 75% in severe impairment (CrCl <30 mL/min). Post-hoc analyses of phase 3 data support these adjustments to mitigate adverse events (AEs) like dizziness and somnolence .

Q. What explains this compound's sustained analgesic effects despite rapid plasma clearance in preclinical models?

this compound's prolonged binding to α2δ-1 subunits enables cumulative analgesic effects with repeated dosing. In STZ-induced diabetic rats, paw withdrawal thresholds improved progressively over 5 days despite undetectable plasma levels, contrasting with pregabalin’s transient effects. This pharmacodynamic property supports once-daily dosing in early clinical development .

Q. How does this compound's safety profile compare to pregabalin in long-term neuropathic pain management?

this compound demonstrates comparable tolerability to pregabalin, with lower incidence of central nervous system (CNS) AEs (e.g., somnolence: 6.1% vs. 10–20% for pregabalin). However, hyperuricemia (12.8% vs. 6.6% placebo) emerged as a distinct AE in Chinese populations, necessitating monitoring in long-term studies .

Q. What are the challenges in extrapolating this compound's efficacy from peripheral to central neuropathic pain (CNeP)?

A 52-week open-label study in CNeP (spinal cord injury, stroke, Parkinson’s disease) confirmed this compound's safety, but efficacy varied by etiology. Post-stroke pain showed greater SF-MPQ improvements than Parkinson’s-related pain, highlighting the need for etiology-specific subgroup analyses and adaptive trial designs .

Q. Methodological Considerations

  • Data Gaps : Long-term (>52 weeks) safety data in diverse populations and head-to-head trials against gabapentinoids are lacking.
  • Confounding Factors : High placebo responses in Asian trials necessitate region-stratified randomization .
  • Analytical Tools : Population PK/PD modeling and machine learning may optimize dosing in comorbid populations (e.g., renal/hepatic impairment) .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)

InChI Key

FTBQORVNHOIASH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl [3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate (1.09 g, 4.71 mmol) was dissolved in ethanol (10 mL) and water (5 mL). To the solution, iron powder (1.32 g, 23.5 mmol) and ammonium chloride (249.6 mg, 4.71 mmol) were added, and the mixture was stirred for 2 hours under heating to reflux. The mixture was allowed to cool, then diluted with saturated saline, a saturated aqueous solution of sodium bicarbonate, and ethyl acetate, and filtered through Celite to remove insoluble matter. The filtrate was separated into organic and aqueous layers. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 4 N solution of hydrochloric acid in ethyl acetate (20 mL) was added, and the mixture was stirred at room temperature for 1 hour. Then, the solvent was distilled off under reduced pressure. The residue was suspended in dichloromethane. To the suspension, triethylamine was added dropwise, and the resulting powder was collected by filtration, then washed with dichloromethane, and then dried to obtain the compound of interest as a white powder (425.1 mg, 43%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
249.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.32 g
Type
catalyst
Reaction Step Three
Yield
43%

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